![molecular formula C9H9FO4S B2804279 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride CAS No. 2248313-57-5](/img/structure/B2804279.png)
3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. DBSF is a sulfonate ester that belongs to the class of arylsulfonyl fluorides. It is a white crystalline powder that is soluble in polar solvents such as methanol and ethanol. DBSF has been widely used as an efficient reagent in various organic synthesis reactions, and its unique properties have made it a valuable tool in medicinal chemistry.
Scientific Research Applications
Electroorganic Reactions in Ionic Liquids
A study by Hasegawa and Fuchigami (2004) explored the anodic fluorodesulfurization of compounds similar to 3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride, revealing that this process can be efficiently carried out in ionic liquids without solvents. The research found that these reactions could lead to the production of monofluorinated products exclusively, demonstrating the potential for creating specific fluorinated derivatives in moderate to good yields (Hasegawa & Fuchigami, 2004).
Anodic Fluorination of 4-Arylthio-1,3-dioxolan-2-ones
Ishii, Yamada, and Fuchigami (2001) researched the anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones, a process relevant to the synthesis of this compound derivatives. Their work highlighted the significant effect of solvents on product selectivity in these reactions. This demonstrates a method for controlling the outcome of fluorination reactions, which could be applicable to synthesizing derivatives of this compound (Ishii et al., 2001).
Direct Fluorination for Lithium Battery Materials
Kobayashi et al. (2003) successfully carried out direct fluorination of 1,3-dioxolan-2-one to produce 4-fluoro-1,3-dioxolan-2-one, a compound expected to serve as an additive for lithium-ion secondary batteries. This research indicates the potential of direct fluorination techniques, which could be extended to the fluorination of this compound for developing materials for lithium batteries (Kobayashi et al., 2003).
Fluorinated Molecules in Conducting Polymer Research
Research by Krebs and Jensen (2003) on the synthesis of fluorinated compounds for conducting polymer applications could relate to the use of this compound. Their work involved the conversion of tetrafluorobenzene to various fluorinated derivatives, demonstrating the role of such compounds in the development of fluorinated materials for electronic applications (Krebs & Jensen, 2003).
Mechanism of Action
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCXMTPBOFDWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.